molecular formula C22H21N3O3S B10948879 N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}naphthalene-2-sulfonamide

N-{1-[(4-ethylphenoxy)methyl]-1H-pyrazol-4-yl}naphthalene-2-sulfonamide

Cat. No.: B10948879
M. Wt: 407.5 g/mol
InChI Key: TVVGXPLYYLULEI-UHFFFAOYSA-N
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Description

N~2~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrazole ring, an ethylphenoxy group, and a naphthalenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach includes the reaction of 4-ethylphenol with a suitable alkylating agent to form 4-ethylphenoxyalkane. This intermediate is then reacted with hydrazine to form the corresponding hydrazone, which undergoes cyclization to yield the pyrazole ring. The final step involves the sulfonation of the naphthalene ring and subsequent coupling with the pyrazole derivative under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput reactors, and stringent purification techniques. The choice of solvents, temperature, and pressure conditions are critical factors that influence the efficiency of the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions

N~2~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the formation of various substituted derivatives .

Scientific Research Applications

N~2~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N2-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or microbial growth, thereby exerting its anti-inflammatory or antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~-{1-[(4-ETHYLPHENOXY)METHYL]-1H-PYRAZOL-4-YL}-2-NAPHTHALENESULFONAMIDE is unique due to its combination of a pyrazole ring, ethylphenoxy group, and naphthalenesulfonamide moiety.

Properties

Molecular Formula

C22H21N3O3S

Molecular Weight

407.5 g/mol

IUPAC Name

N-[1-[(4-ethylphenoxy)methyl]pyrazol-4-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C22H21N3O3S/c1-2-17-7-10-21(11-8-17)28-16-25-15-20(14-23-25)24-29(26,27)22-12-9-18-5-3-4-6-19(18)13-22/h3-15,24H,2,16H2,1H3

InChI Key

TVVGXPLYYLULEI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)OCN2C=C(C=N2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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